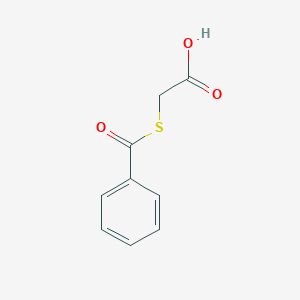

2-benzoylsulfanylacetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzoylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRWULUDVUWCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408500 | |

| Record name | S-benzoylmercaptoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6398-74-9 | |

| Record name | S-benzoylmercaptoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Benzoylsulfanylacetic Acid and Its Analogs

Established Synthetic Routes to 2-Benzoylsulfanylacetic Acid

The primary and most well-documented methods for the synthesis of this compound rely on fundamental reactions in organic chemistry, namely thiol protection and carboxylation activation.

Thiol Protection Reactions

A principal synthetic route to this compound involves the protection of the thiol group of thioglycolic acid through acylation with benzoyl chloride. google.com This reaction, a classic example of a Schotten-Baumann reaction, proceeds via the nucleophilic attack of the sulfur atom in thioglycolic acid on the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is typically required to deprotonate the thiol, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

HSCH2COOH + C6H5COCl → C6H5C(O)SCH2COOH + HCl

This method is effective due to the high reactivity of acid chlorides and the strong nucleophilicity of thiols. The resulting thioester bond is relatively stable, effectively "protecting" the thiol functionality from undesired side reactions in subsequent synthetic steps.

Carboxylation Reactions

In the context of synthesizing derivatives of this compound, particularly amides and esters, the activation of the carboxylic acid group is essential. N,N′-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this purpose. sigmaaldrich.comwikipedia.orgchemicalbook.com DCC facilitates the formation of an amide or ester bond by activating the carboxyl group of this compound, making it more susceptible to nucleophilic attack by an amine or an alcohol.

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an amine or alcohol), leading to the formation of the desired amide or ester and the byproduct, N,N'-dicyclohexylurea (DCU). DCU is sparingly soluble in most organic solvents and can be conveniently removed by filtration. chemicalbook.com

While DCC is primarily used for forming amides and esters from a pre-existing carboxylic acid, its role is crucial in the synthesis of derivatives of this compound. For instance, in a multi-step synthesis, after the initial formation of this compound, DCC can be employed to couple it with other molecules to create more complex structures. google.com

Exploration of Alternative Synthetic Pathways for this compound

Beyond the established routes, researchers are exploring alternative and more efficient methods for the synthesis of this compound and other thioesters.

Approaches Involving Benzoyl Chloride and Thioacetic Acid Derivatives

One area of exploration involves the use of different thioacetic acid derivatives. While thioglycolic acid is the direct precursor, other thioacetic acid derivatives could potentially be used. For instance, a one-pot synthesis of thioesters has been reported from the reaction of organic halides, thiourea, and benzoyl chlorides in an aqueous medium. researchgate.net This approach generates the thiol in situ, avoiding the handling of odorous and volatile thiols. Conceptually, a similar strategy could be adapted for the synthesis of this compound.

Furthermore, the direct conversion of alcohols to S-thioesters using thioacetic acid has been demonstrated, a reaction that could be conceptually applied to a suitably protected hydroxyacetic acid derivative followed by reaction with benzoyl chloride. nih.gov

Novel Catalytic Systems in Thioester Formation

The development of novel catalytic systems offers promising avenues for more efficient and selective thioester synthesis. Recent advancements include:

Nickel-Catalyzed Metathesis: A nickel-catalyzed metathesis reaction between carboxylic acids and thioacetates has been developed for the synthesis of thioesters. organic-chemistry.org This method offers high atom economy and operational simplicity.

Iron-Catalyzed Synthesis: Anhydrous iron(III) chloride (FeCl3) has been shown to be an effective catalyst for the synthesis of thioesters from acid chlorides and thiols under solvent-free conditions. tudelft.nl This method is attractive due to the low cost and low toxicity of the iron catalyst.

Ruthenium-Based Catalysis: An acridine-based ruthenium complex has been reported for the hydrogenation of thioesters to the corresponding alcohols and thiols. nih.govacs.org The reverse reaction, the dehydrogenative coupling of alcohols and thiols to form thioesters, is also a possibility with such catalysts, representing a green synthetic route.

These catalytic systems have the potential to be adapted for the synthesis of this compound, offering milder reaction conditions, higher yields, and improved functional group tolerance compared to traditional methods.

Synthesis of Structurally Related Carboxylic Acid Derivatives

The synthesis of analogs of this compound can be achieved by modifying either the benzoyl or the acetic acid moiety. General strategies for the synthesis of carboxylic acid derivatives can be applied to create a library of related compounds.

For example, starting with this compound, a variety of ester and amide analogs can be prepared using standard coupling methods, such as the DCC-mediated coupling described earlier. The use of different alcohols or amines as nucleophiles would yield a range of derivatives with varying properties.

Strategies for β-Benzoylacrylic Acid Synthesis

β-Benzoylacrylic acid can be synthesized through several methods. A prevalent and effective method is the Friedel-Crafts acylation of benzene (B151609) with maleic anhydride (B1165640), utilizing aluminum chloride as a catalyst. orgsyn.orgacs.org This reaction is typically performed in benzene, which acts as both a reactant and a solvent. orgsyn.org

Other documented synthetic routes for β-benzoylacrylic acid include the condensation of acetophenone (B1666503) with chloral, the reaction of phenylzinc chloride with maleic anhydride, and the bromination of β-benzoylpropionic acid followed by dehydrohalogenation. orgsyn.org Additionally, the reaction of the acid chloride of ethyl hydrogen maleate (B1232345) with benzene in the presence of aluminum chloride, followed by hydrolysis, also yields β-benzoylacrylic acid. orgsyn.org The esterification of trans-β-benzoylacrylic acid can be achieved using alcohols in the presence of an acid catalyst like sulfuric acid. google.com

Table 1: Key Parameters in the Synthesis of β-Benzoylacrylic Acid via Friedel-Crafts Reaction

| Parameter | Details | Source |

| Reactants | Maleic anhydride, Benzene | orgsyn.org |

| Catalyst | Anhydrous aluminum chloride | orgsyn.org |

| Solvent | Benzene | orgsyn.org |

| Reaction Temperature | Reflux | orgsyn.org |

| Key Considerations | Controlled hydrolysis to minimize byproduct formation | orgsyn.org |

| Purification | Crystallization from benzene or acid precipitation from sodium carbonate solution | orgsyn.org |

| Yield | 80-85% | orgsyn.org |

Methodologies for 2-Benzoylbenzoic Acid Production

The primary industrial synthesis of 2-benzoylbenzoic acid is achieved through the Friedel-Crafts reaction between phthalic anhydride and benzene, with anhydrous aluminum chloride serving as the Lewis acid catalyst. prepchem.comguidechem.comexsyncorp.com This reaction is a cornerstone in the production of anthraquinone (B42736) dyes and other important organic intermediates. guidechem.com

In a typical laboratory-scale procedure, phthalic anhydride and an excess of thiophene-free benzene are cooled before the addition of anhydrous aluminum chloride. prepchem.com The reaction is initiated with gentle warming and then maintained at reflux for about half an hour. prepchem.com The subsequent workup involves the careful decomposition of the aluminum chloride complex with ice and hydrochloric acid. prepchem.comguidechem.com The crude product can be purified by dissolving it in a sodium carbonate solution to remove aluminum salts, followed by precipitation with acid. prepchem.comguidechem.com Further purification can be achieved by crystallization from a benzene-ligroin mixture, yielding anhydrous 2-benzoylbenzoic acid with a melting point of 127-128°C and a yield of 74-88%. prepchem.com

A patented process describes a method for preparing substituted 2-benzoylbenzoic acids by reacting substituted 3,3-diphenylphthalides with a lower alkanoic acid and water. google.com Another patented synthetic process for 2-benzoylbenzoic acid involves the use of a recyclable catalyst system composed of imidazole (B134444) and anhydrous aluminum chloride, which aims to improve the economic and environmental profile of the synthesis. google.com

Table 2: Comparison of Synthetic Routes for 2-Benzoylbenzoic Acid

| Method | Reactants | Catalyst/Reagents | Key Features | Source |

| Friedel-Crafts Reaction | Phthalic anhydride, Benzene | Anhydrous aluminum chloride, Hydrochloric acid, Sodium carbonate | Well-established, high yield (74-88%) | prepchem.comguidechem.com |

| From Diphenylphthalides | Substituted 3,3-diphenylphthalides | Lower alkanoic acid, Water | Useful for preparing substituted derivatives | google.com |

| Recyclable Catalyst System | Phthalic anhydride, Benzene | Imidazole-aluminum chloride complex | Catalyst can be recycled, improving sustainability | google.com |

Synthesis of Other Benzyl (B1604629) Acrylic Acid Analogs

The synthesis of various benzyl acrylic acid analogs has been explored for different applications. For instance, 2-benzylacrylic acid can be synthesized from benzylmalonic acid and paraformaldehyde in the presence of diethylamine, followed by treatment with hydrochloric acid. chemicalbook.com The resulting 2-methylene-3-phenylpropanoic acid can then be esterified. chemicalbook.com Another approach involves the Knoevenagel condensation of benzaldehyde (B42025) with diethyl malonate, catalyzed by piperidine (B6355638) and acetic acid, to produce diethyl benzylidenemalonate. google.com

A series of benzylidene analogs of oleanolic acid have been synthesized and evaluated for their biological activities. nih.gov These syntheses often involve the reaction of a modified oleanolic acid core with various substituted benzaldehydes. nih.gov Furthermore, phenoxy benzyl acrylic esters can be prepared through the esterification of 3-phenoxy benzyl alcohol with acrylic acid using an organic acid catalyst in the presence of a polymerization inhibitor and a reducing agent. google.com

Table 3: Examples of Benzyl Acrylic Acid Analog Synthesis

| Analog | Precursors | Key Reagents/Catalysts | Source |

| 2-Benzylacrylic acid | Benzylmalonic acid, Paraformaldehyde | Diethylamine, Hydrochloric acid | chemicalbook.com |

| Diethyl benzylidenemalonate | Benzaldehyde, Diethyl malonate | Piperidine, Acetic acid | google.com |

| Phenoxy benzyl acrylic ester | 3-Phenoxy benzyl alcohol, Acrylic acid | Organic acid, Polymerization inhibitor, Reducing agent | google.com |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including thioesters like this compound. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

For the synthesis of thioesters in general, several green and sustainable methods have been developed. One approach involves the direct synthesis of thioesters from carboxylic acids and thiols using methanesulfonic anhydride (MSAA) as a promoter. ias.ac.inresearchgate.net This method is notable for being metal-, halogen-, and solvent-free, with water as the only byproduct, making it an atom-economical and environmentally friendly process. ias.ac.inresearchgate.net

Another sustainable strategy utilizes a silica-promoted acylation of thiols. rsc.org This method operates under neutral, heterogeneous conditions at room temperature, avoiding the need for bases or Lewis acids. rsc.org A key advantage is the reusability of the silica (B1680970) gel promoter, which enhances the sustainability of the process. rsc.org

The direct synthesis of thioesters from aldehydes and thiols has also been achieved using magnetite (Fe3O4) as a low-cost, reusable, and environmentally benign catalyst. researchgate.net This cross-dehydrogenative coupling can be performed in water or even in the absence of a solvent, further contributing to its green credentials. researchgate.net Additionally, an efficient synthesis of thioesters has been reported in water, using catalytic amounts of sodium iodide, a phase-transfer catalyst, and a base. rsc.org

While these green methodologies are reported for general thioester synthesis, their direct application to the production of this compound from the corresponding carboxylic acid and thiol represents a promising avenue for developing a more sustainable manufacturing process for this specific compound. The integration of electrochemical and biosynthetic methods, as demonstrated for the production of other chemicals, also presents a potential future direction for the green synthesis of this compound and its precursors. rsc.org

Table 4: Green and Sustainable Approaches for Thioester Synthesis

| Method | Key Features | Advantages | Source |

| MSAA-promoted synthesis | Metal-, halogen-, and solvent-free | Atom-economical, water is the only byproduct | ias.ac.inresearchgate.net |

| Silica-promoted acylation | Neutral, heterogeneous conditions, room temperature | Reusable promoter, no need for bases or Lewis acids | rsc.org |

| Magnetite-catalyzed coupling | Uses a low-cost, reusable catalyst | Can be performed in water or solvent-free | researchgate.net |

| Synthesis in water | Uses catalytic amounts of reagents | Environmentally benign solvent | rsc.org |

Lack of Sufficient Research Data Precludes In-Depth Medicinal Chemistry Article on this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of published research specifically focused on the medicinal chemistry of this compound and its derivatives. This scarcity of available data makes it impossible to construct a detailed, evidence-based article on its therapeutic potential as outlined.

Initial investigations confirm the identity of this compound, also known as (benzoylmercapto)acetic acid, and its basic chemical properties. However, dedicated studies into the rational design, synthesis, and biological evaluation of its derivatives are not present in the accessible scientific domain. Consequently, crucial information required to elaborate on its medicinal chemistry is unavailable.

The requested in-depth analysis, which was to include:

Rational Structural Modification Strategies: No literature was found detailing specific strategies to modify the this compound scaffold to enhance biological activity.

Development of Analogues for Specific Therapeutic Avenues: There are no published reports on the synthesis of analogues of this compound for any particular therapeutic target.

Structure-Activity Relationship (SAR) Studies: Without a series of synthesized and tested analogues, no SAR studies could be conducted or reported. This means there is no information on key pharmacophoric features, the effects of positional and substituent modifications, or conformational analysis related to its biological activity.

While the principles of medicinal chemistry, such as rational drug design and SAR analysis, are well-established, they cannot be discussed in the context of a specific compound for which the primary research has not been conducted or published. The creation of an authoritative and scientifically accurate article, as requested, is contingent on the existence of such foundational research.

Therefore, until such time as researchers investigate and publish on the medicinal chemistry of this compound, a comprehensive article on this specific topic cannot be written.

Medicinal Chemistry Research on 2 Benzoylsulfanylacetic Acid and Its Derivatives

Prodrug Design Principles and Applications Related to 2-Benzoylsulfanylacetic Acid

Carrier-Linked Prodrug Strategies for Targeted Delivery

Carrier-linked prodrugs involve the temporary linkage of a drug molecule to a carrier moiety, which is often designed to target specific tissues or transport mechanisms. ijpsonline.comresearchgate.net This approach aims to enhance drug delivery and minimize off-target effects. nih.gov Common carriers include amino acids, lipids, polymers, and peptides, which can exploit endogenous transport systems. openmedicinalchemistryjournal.comijpsonline.comjournalirjpac.com For a molecule like this compound, which contains a carboxylic acid group, esterification is a common carrier-linked strategy. scirp.orguobabylon.edu.iq For instance, linking it to an amino acid could target amino acid transporters, potentially increasing its absorption or directing it to specific cells with high transporter expression. nih.gov

However, no studies were found that have synthesized or evaluated such carrier-linked prodrugs of this compound. Research on other acidic compounds, such as benzoic acid derivatives for tuberculosis, has shown that ester prodrugs can facilitate cell entry, but these findings are not directly transferable. mdpi.com

Bioprecursor Approaches for In Vivo Activation

Bioprecursor prodrugs are compounds that are metabolically activated to the active drug through processes like oxidation, reduction, or phosphorylation without the need for a carrier to be cleaved off. goodrx.comwuxiapptec.com This strategy relies on the presence of specific enzymes in the body to generate the active pharmacophore. wuxiapptec.com A classic example is the anti-inflammatory drug sulindac, a sulfoxide (B87167) that is reduced in vivo to its active sulfide (B99878) metabolite. wuxiapptec.com

For this compound, a thioester, one could theorize a bioprecursor strategy where a less active precursor is designed to be hydrolyzed by specific esterases or thioesterases in a target tissue to release the active acid. Thioester bonds can be susceptible to enzymatic hydrolysis. uobabylon.edu.iq Despite this theoretical possibility, the scientific literature lacks any published examples of bioprecursor prodrugs being designed or studied for this compound.

Methodologies for Modulating Pharmacokinetic Parameters via Prodrug Design

Prodrug design is a powerful tool to modify a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com Key objectives often include enhancing oral bioavailability, increasing solubility, improving chemical stability, and prolonging the duration of action. openmedicinalchemistryjournal.comCurrent time information in Bangalore, IN.

For this compound, the carboxylic acid moiety could be masked to increase lipophilicity, which may enhance its absorption through biological membranes. journalirjpac.com For example, converting the carboxylic acid to an ester can increase its ability to cross the gastrointestinal tract or the blood-brain barrier. scirp.orgresearchgate.net The choice of the ester promoiety is critical as it dictates the rate of hydrolysis and subsequent release of the parent drug. researchgate.net

While these principles are fundamental to medicinal chemistry, their specific application to modulate the pharmacokinetics of this compound has not been reported. Studies on related non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) have explored various prodrugs to reduce gastric irritation, but this research cannot be directly extrapolated to this compound without dedicated investigation. researchgate.net

Mechanistic Investigations of Biological Activities of 2 Benzoylsulfanylacetic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Research into the inhibitory activities of 2-benzoylsulfanylacetic acid and its analogs against a range of enzymes provides a foundation for understanding their pharmacological profiles.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus due to its role in converting glucose to sorbitol. nih.govnih.gov The inhibition of aldose reductase is a significant therapeutic strategy to prevent or ameliorate these complications, such as neuropathy, nephropathy, retinopathy, and cataracts. nih.govnih.gov

Derivatives of carboxylic acids are a major class of aldose reductase inhibitors (ARIs). nih.gov The general structure of many ARIs includes an acidic moiety, which interacts with an anionic site in the enzyme's active pocket, and a lipophilic group that binds to a nearby hydrophobic region. nih.gov N-acylglycines, which are structurally related to this compound, have been synthesized and evaluated as ARIs. nih.gov For instance, N-benzoylglycines, which are ring-simplified analogs of the known ARI alrestatin (B1664801), have been studied, though some were found to be weak inhibitors. nih.gov However, more complex derivatives, such as N-benzoyl-N-phenylglycines, have demonstrated significantly greater potency, with IC50 values in the micromolar to submicromolar range, comparable to or exceeding that of alrestatin. nih.gov

The potency of these inhibitors is highly dependent on their molecular conformation, which dictates the optimal fit within the aldose reductase active site. nih.gov For example, the fusion of two aromatic rings in a coplanar conformation, as seen in benzoxindole derivatives, has been shown to enhance affinity for the enzyme. nih.gov One of the most effective carboxylic acid derivatives developed as an ARI is Epalrestat, which is used clinically in Japan for the treatment of diabetic neuropathy. nih.govmdpi.com

| Compound Class | Example Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-Benzoylglycines | Ring-simplified alrestatin analogs | > 100 µM | nih.gov |

| N-Acetyl-N-phenylglycines | Ring-opened 2-oxoquinoline analogs | 6-80 µM | nih.gov |

| N-Benzoyl-N-phenylglycines | Hybrid structures | 0.1-10 µM | nih.gov |

| Benzoxindole derivative | Rigid analog of N-benzoyl-N-phenylglycine | 0.67 µM | nih.gov |

| Quinoxalinone derivatives | Phenolic hydroxyl substituted | 0.059-6.825 µM | nih.gov |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. wikipedia.orgmdpi.com They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. wikipedia.org The various isoforms of human carbonic anhydrase (hCA) are therapeutic targets for a range of conditions.

While specific studies on this compound are limited, research on structurally related benzoic acid and benzenesulfonamide (B165840) derivatives provides insight into potential CA inhibitory activity. For example, a series of benzenesulfonamide derivatives have been shown to be potent inhibitors of several hCA isoforms, with some compounds exhibiting high selectivity for hCA II. In contrast, the corresponding benzoic acid analogs in the same study showed no or only weak activity. This suggests that the sulfonamide group is a key pharmacophore for potent CA inhibition.

Phenols and phenolic acids have also been investigated as CA inhibitors. Phenol itself is a known competitive inhibitor of hCA II. Some phenolic acids and their esters have demonstrated inhibitory activity against β-CAs from pathogenic bacteria like Mycobacterium tuberculosis, while showing no activity against the widespread human cytosolic isoforms hCA I and II, indicating a degree of selectivity. The selectivity of inhibitors against different CA isoforms is crucial, as it can help to minimize off-target effects. For instance, some quinazoline-based benzenesulfonamide derivatives have shown selective inhibition of tumor-associated hCA IX and XII over the cytosolic isoforms hCA I and II.

| Compound Series | Target Isoforms | Inhibitory Activity (Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Benzenesulfonamide derivatives | hCA I, II, IV, IX | Potent, e.g., 7.6 nM for compound 13a against hCA II | Selective for hCA II | |

| Benzoic acid analogues | hCA I, II, IV, IX | Generally inactive or weak activity | - | |

| Quinazoline-linked benzenesulfonamides | hCA I, II, IX, XII | Ki values in the nM range, e.g., 10.8–52.6 nM for hCA II inhibitors | Selective for hCA II over hCA IX and XII |

The fatty acid biosynthesis (FAS) pathway is essential for bacteria and is a validated target for antimicrobial drugs. In bacteria, the type II FAS system consists of a series of discrete enzymes, which are distinct from the large, multifunctional type I synthase found in mammals. Key enzymes in this pathway include acetyl-CoA carboxylase (ACC), and the condensing enzymes FabH, FabB, and FabF.

There is a lack of direct research on the inhibition of fatty acid biosynthesis enzymes by this compound. However, the mechanisms of known inhibitors provide a framework for how such a compound might interact with these targets. For example, the fungal product cerulenin (B1668410) and the natural product thiolactomycin (B1682310) target the condensing enzymes of fatty acid biosynthesis. Thiolactomycin is known to inhibit FabB and FabF in E. coli.

Acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis, is a key regulatory enzyme. It is allosterically activated by citrate (B86180) and inhibited by palmitoyl-CoA. In humans, there are two isoforms, ACC1 and ACC2, which are targets for the treatment of metabolic syndrome. Studies on various aromatic inhibitors of human ACC have identified preferential binding sites on the enzyme, providing a basis for the rational design of new inhibitors. Given that this compound is a carboxylic acid derivative, it could potentially interact with the substrate-binding sites of enzymes in the FAS pathway.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. The modulation of CYP enzymes, either through inhibition or activation, can have significant effects on drug metabolism and efficacy.

Protocatechuic acid, a simple phenolic acid, has also been shown to modulate the activity of murine CYP enzymes. At high doses, it decreased the activities of enzymes involved in the activation of carcinogens, such as EROD (CYP1A1) and MROD (CYP1A2), in both the liver and kidney. This was accompanied by a decrease in the protein levels of hepatic CYP1A1/1A2 and CYP2E1. Such findings suggest that compounds with a benzoic acid scaffold have the potential to modulate the expression and activity of CYP enzymes, thereby affecting xenobiotic metabolism. A terminal acetylene-containing benzamide (B126) derivative has been shown to be a mechanism-based inactivator of CYP2B6, proceeding through a ketene (B1206846) intermediate and causing heme destruction. nih.gov

Beyond the well-studied enzyme families, derivatives of benzoic acid and related structures have been investigated for their effects on other specific enzyme targets. For instance, salicylic (B10762653) acid and its derivatives have been shown to have multiple targets in both plants and animals. In humans, the classical targets of salicylic acid (the active metabolite of aspirin) are the cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.

More recently, other targets have been identified, including glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and high mobility group box 1 (HMGB1) protein, both of which are involved in immune responses and disease development in both plants and animals. Furthermore, derivatives of hydroxybenzoic acid have been designed as dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors for potential use in Alzheimer's disease. Some of these derivatives have shown potent and selective inhibition of butyrylcholinesterase (BChE) or acetylcholinesterase (AChE) through a non-competitive mechanism. These findings highlight the potential for compounds with a benzoic acid core, such as this compound, to interact with a variety of enzyme targets, leading to a broad range of biological activities.

Molecular Target Identification and Validation Research

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and for understanding its mechanism of action. For a compound like this compound, a variety of modern techniques can be employed for target identification and validation.

The approaches to target identification can be broadly categorized into two main strategies: chemical probe-based methods and non-probe-based methods.

Affinity-based pull-down methods are a type of chemical probe approach where the small molecule is modified to include a tag (e.g., biotin) or a photoreactive group. This "probe" is then used to selectively isolate its binding partners from a cell lysate, which can then be identified by techniques such as mass spectrometry. This method has been successfully used to identify the targets of various small molecules.

Label-free methods utilize the small molecule in its native state to identify targets. One such technique is the cellular thermal shift assay (CETSA), which is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. Changes in protein denaturation temperature in the presence of the compound can thus indicate a direct interaction.

Computational approaches , such as reverse docking (or inverse docking), can also be used to predict potential targets. In this method, a small molecule of interest is docked against a library of 3D protein structures to identify which proteins it is most likely to bind to. The predictions from reverse docking can then be validated experimentally through biochemical or cellular assays.

Once a potential target is identified, it must be validated to confirm that it is responsible for the observed biological effects of the compound. This can involve techniques such as genetic knockdown (e.g., using siRNA) or knockout of the target gene to see if this mimics or blocks the effect of the compound. Further validation can be achieved by determining the crystal structure of the compound bound to its target protein, which provides atomic-level detail of the interaction.

Studies on Nuclear Factor-κB (NF-κB) Activation Pathways

The Nuclear Factor-κB (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis. nih.gov The activation of NF-κB is typically held in check by inhibitor of NF-κB (IκB) proteins, which sequester NF-κB in the cytoplasm. nih.gov Upon receiving a signal, such as from proinflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and allowing NF-κB to move into the nucleus and activate target genes. nih.govfrontiersin.org

Dysregulation of the NF-κB pathway is associated with various inflammatory diseases and cancers. nih.govnih.gov Consequently, the pathway is a significant target for therapeutic intervention. Studies on various chemical compounds have explored their ability to modulate NF-κB activity. For instance, gedunin, a limonoid, has been shown to inhibit the NF-κB signaling pathway induced by Cutibacterium acnes. mdpi.com It achieves this by reducing the phosphorylation of NF-κB and IκB in a dose-dependent manner, thereby decreasing NF-κB transcriptional activity. mdpi.com This inhibition leads to a reduction in the expression of inflammatory mediators like IL-1β, COX-2, and iNOS. mdpi.com

The mechanism of NF-κB activation can be canonical or non-canonical. nih.govnih.gov The canonical pathway responds to a wide range of stimuli and is crucial for inflammatory responses, while the non-canonical pathway is activated by a specific subset of TNF receptor superfamily members and is involved in immune cell development. nih.gov The complexity of NF-κB's role means that its effects can vary depending on the cell type and context. nih.gov For example, in gastrointestinal tumorigenesis, certain bacteria can modulate the NF-κB pathway to promote chronic inflammation and cellular proliferation. frontiersin.org

Table 1: Effects of Inhibitory Compounds on NF-κB Pathway Components

| Compound/Agent | Target Cell/Model | Effect on NF-κB Pathway | Downstream Consequences | Reference |

|---|---|---|---|---|

| Gedunin | RAW 264.7 macrophages | Inhibits phosphorylation of NF-κB and IκB | Reduced expression of IL-1β, TNF-α, iNOS, COX-2, IL-6 | mdpi.com |

| F. nucleatum | Human UC tissues | Activates canonical NF-κB pathway | Increased phosphorylation of p65 and IκB-α, decreased ZO-1 | frontiersin.org |

Exploration of Interactions with Signal Transducer and Activator of Transcription (STAT) Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for signal communication from outside a cell to the nucleus. wikipedia.org It is essential for processes like immunity, cell division, and cell death. wikipedia.org The pathway consists of receptors, JAKs (Janus kinases), and STATs (signal transducer and activator of transcription proteins). wikipedia.org There are four JAK family members (JAK1, JAK2, JAK3, TYK2) and seven STAT family members (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, STAT6). nih.gov

The activation of the JAK/STAT pathway is rapid. When a cytokine binds to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. nih.govscispace.com Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus where they regulate the transcription of target genes. nih.gov

Research into short-chain fatty acid derivatives (SCFADs) has revealed interactions with the STAT pathway. nih.gov Certain growth-stimulatory SCFADs were found to induce prolonged phosphorylation and activation of STAT5, an effect that persisted for over 120 minutes, whereas with the growth factor IL-3 alone, phosphorylation was transient. nih.gov This sustained STAT5 activation was linked to the stimulation of hematopoietic cell growth. nih.gov The JAK/STAT pathway can also crosstalk with other signaling pathways, including the TGF-β and NF-κB pathways, creating a complex regulatory network. researchgate.net

Table 2: Modulation of STAT Pathways by Chemical Derivatives

| Compound Class | Specific Compound(s) | Target Pathway | Observed Effect | Reference |

|---|

Research into Other Receptor and Protein Interactions

Beyond the major NF-κB and STAT pathways, the biological effects of compounds like this compound derivatives can be mediated through interactions with a variety of other receptors and proteins. For instance, the WW domain-containing oxidoreductase (WWOX) protein has been implicated in inflammatory responses and has demonstrated an association with the NF-kB signaling pathway. mdpi.com

Protein kinases are another major class of proteins involved in signal transduction that can be targeted. nih.gov The mammalian target of rapamycin (B549165) (mTOR), a protein kinase, is a key regulator of protein synthesis and can be modulated by compounds like amino acids. nih.gov Inhibitors of tyrosine kinases have also been shown to induce cell cycle arrest and apoptosis. haematologica.org

Furthermore, adapter proteins play a crucial role in facilitating signaling cascades. The SH2B/Lnk/APS family of adapter proteins, which contain both pleckstrin homology and SH2 domains, are substrates for JAK phosphorylation and can either facilitate (SH2-Bβ) or inhibit (APS) JAK/STAT signaling. scispace.com The regulation of these various protein interactions is essential for controlling cellular processes and maintaining homeostasis.

Mechanistic Insights into Cellular Processes and Signaling Pathways

Research on Effects on Cell Proliferation and Differentiation Mechanisms

Cell proliferation and differentiation are fundamental processes that are tightly regulated. Studies on various acid derivatives have shown they can significantly influence these mechanisms. For example, specific short-chain fatty acid derivatives (SCFADs) have been demonstrated to stimulate the proliferation of hematopoietic cells, bypassing the need for certain growth factors like IL-3. nih.gov This proliferative effect is thought to be a direct action of the compounds. nih.gov

Conversely, other chemical derivatives can inhibit proliferation and differentiation. Flavanone derivatives, for instance, have been studied for their effects on adipocyte differentiation. mdpi.com One such derivative, 4'-phenylflavanone, was found to significantly inhibit lipid accumulation in 3T3-L1 cells by suppressing mitotic clonal expansion (MCE) at the early stages of adipocyte differentiation. mdpi.com This was associated with a decrease in the expression of cell proliferation-related genes like Cyclin E, Cyclin D1, and cMyc. mdpi.com Similarly, derivatives of orotic acid have been synthesized and evaluated for their potential to stimulate human mesenchymal stem cell proliferation, with some showing a moderate to strong effect. researchgate.net

Table 3: Effects of Chemical Derivatives on Cell Proliferation and Differentiation | Compound Class | Specific Compound | Cell Line | Effect | Mechanism | Reference | | :--- | :--- | :--- | :--- | :--- | | Short-Chain Fatty Acid Derivatives | Not specified | GM979, K562 | Stimulated proliferation | Prolonged STAT-5 activation, induction of c-myb and c-myc | nih.gov | | Flavanone Derivatives | 4'-phenylflavanone | 3T3-L1 | Inhibited adipocyte differentiation | Suppression of mitotic clonal expansion (MCE) | mdpi.com | | Orotic Acid Derivatives | N-arylhydrazone derivatives | hMSCs | Stimulated proliferation | Not fully elucidated | researchgate.net |

Mechanistic Studies of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells and is regulated by multiple signaling pathways. nih.gov A key event in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which is controlled by the Bcl-2 family of proteins and leads to the activation of caspases. nih.govresearchgate.net

Various compounds can induce apoptosis and modulate the cell cycle in cancer cells. Propolis, a natural resinous substance, exerts pro-apoptotic effects by modulating Bcl-2 family proteins, activating caspases, and disrupting the mitochondrial membrane potential. researchgate.net Some cinnamic acid derivatives have been shown to arrest the cell cycle in the G1 phase and enhance apoptosis, a process linked to the regulation of Bax/Bcl-2 expression. mdpi.com Cell cycle arrest at the G1 or G2/M phases prevents cell proliferation and can be a precursor to apoptosis. researchgate.net This arrest is often achieved by downregulating cyclins and cyclin-dependent kinases (CDKs). researchgate.net For example, some compounds can cause a dose-dependent arrest of cells at the G1 phase, inhibiting the progression through the G2/M checkpoint. mdpi.com The decision for a cell to undergo apoptosis is complex and involves cellular factors like the p53 tumor suppressor and various intracellular signal transduction pathways. nih.gov

Chelation Chemistry of 2 Benzoylsulfanylacetic Acid and Its Complexes

Ligand Design and Metal Complexation Studies

The design of a ligand is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. nih.gov 2-Benzoylsulfanylacetic acid possesses several potential donor atoms, making it an interesting candidate for ligand design and metal complexation studies. Its structure, featuring a carboxylic acid group, a thioether linkage, and a benzoyl carbonyl group, offers multiple potential sites for coordinating with a metal ion. aps.org

The coordination mode describes the way a ligand binds to a central metal atom, including the number of binding sites involved and the resulting geometry of the complex. The functional groups on a ligand determine its potential binding sites. For this compound, the primary binding sites are the two oxygen atoms of the deprotonated carboxylate group (-COO⁻). This carboxylate group can coordinate with a metal ion in several ways: as a monodentate ligand (using one oxygen), a bidentate chelating ligand (using both oxygens to form a ring with the metal), or as a bridging ligand connecting two metal ions. nih.gov

In addition to the carboxylate group, the sulfur atom of the thioether linkage (-S-) and the oxygen atom of the benzoyl carbonyl group (C=O) could also act as potential donor sites. researchgate.net The involvement of these additional sites would depend on the specific metal ion, its size, charge density, and electronic preferences (i.e., its "hard" or "soft" acid character), as well as the reaction conditions. researchgate.net For example, softer metal ions might show a preference for the soft thioether sulfur donor. If the ligand coordinates through the carboxylate oxygens and the thioether sulfur, it would act as a tridentate ligand, forming two chelate rings and resulting in a highly stable complex.

The definitive determination of coordination modes and binding sites is typically achieved through techniques such as X-ray crystallography on single crystals of the metal complex. nih.govsemanticscholar.org The crystal structure of this compound has been solved, providing a foundational understanding of its solid-state conformation. nih.gov Further structural analysis of its metal complexes would precisely map how it interacts with different metal centers. Spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also vital tools. A shift in the characteristic vibrational frequencies of the C=O and COO⁻ groups in the IR spectrum upon complexation can confirm their involvement in binding. scienceinhydroponics.com

Table 1: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atom(s) | Potential Denticity |

|---|---|---|

| Carboxylic Acid | Oxygen (O) | Monodentate or Bidentate |

| Thioether | Sulfur (S) | Monodentate |

The determination of stability constants is often performed using techniques like potentiometric or spectrophotometric titrations. nih.govscispace.com Potentiometric methods, for instance, involve monitoring the pH of a solution containing the metal ion and ligand as a standard solution of acid or base is added. scispace.com

Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) provide deeper insight into the complexation process. These values are related by the equation: ΔG = ΔH - TΔS.

Gibbs Free Energy (ΔG): A negative ΔG value indicates a spontaneous complexation reaction. It can be calculated directly from the stability constant (ΔG = -RT ln K). researchgate.net

Enthalpy (ΔH): This represents the heat change during complex formation. A negative ΔH (exothermic) suggests the formation of strong covalent bonds between the metal and ligand. It is often measured using calorimetry. researchgate.net

Entropy (ΔS): This reflects the change in disorder of the system. A positive ΔS is often the driving force for the chelate effect, as one multidentate ligand displaces several monodentate ligands (often water molecules), leading to an increase in the number of free particles in the system. researchgate.net

While these thermodynamic studies are fundamental to characterizing any new chelating agent, specific experimental stability constants and thermodynamic data for metal complexes of this compound are not extensively documented in publicly available literature. However, an illustrative table below shows how such data would be presented.

Table 2: Illustrative Thermodynamic Data for Metal Chelate Formation

| Metal Ion | Log K₁ | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|---|

| M²⁺(aq) + L⁻ ⇌ ML⁺ | Value | Value | Value | Value |

| N³⁺(aq) + L⁻ ⇌ NL²⁺ | Value | Value | Value | Value |

(Note: This table is for illustrative purposes only to show how thermodynamic data for this compound (L⁻) complexes would be displayed. Specific experimental values are not available in the cited literature.)

Research Applications of Chelates Derived from this compound

Chelating agents are utilized in a wide array of scientific and industrial applications due to their ability to bind and sequester metal ions. nih.govmdpi.com

Metal ion sequestration is the process of forming a stable, often water-soluble, complex with a metal ion to control its reactivity and bioavailability. nih.gov In environmental systems, this is crucial for the remediation of wastewater contaminated with toxic heavy metal ions like lead, cadmium, and copper. nih.govnih.govgoogle.com Chelating agents can bind to these metals, facilitating their removal through various processes. google.comrsc.org Adsorbents modified with chelating functional groups are often used to capture heavy metals from industrial effluents. nih.govnih.gov

In biochemical systems, chelation is essential for managing metal ion concentrations. researchgate.net For example, human calprotectin is a protein that sequesters transition metal ions to limit their availability to invading microbes as part of the innate immune response. researchgate.net A synthetic chelator like this compound, with its carboxylate and potential thioether binding sites, could theoretically be used to bind and sequester various metal ions. The efficiency of sequestration would depend on factors like pH, the concentration of competing ions, and the stability constant of the formed chelate. nih.gov

A bifunctional chelator (BFC) is a molecule with two distinct functionalities: one part is a strong chelating agent that securely binds a metal ion, and the other part is a reactive functional group that can be covalently attached to a targeting molecule, such as a peptide or antibody. aps.org This design allows a radioactive metal ion (radionuclide) to be delivered to a specific biological target, such as a tumor, for diagnostic imaging (e.g., PET, SPECT) or therapy. aps.orgresearchgate.net

This compound has been identified as a precursor in the synthesis of a bifunctional chelator. In a patented method, this compound is the starting material to prepare S-Bz-MAG3. The carboxylic acid group of this compound is activated and then conjugated to a triglycine (B1329560) peptide. The resulting S-Bz-MAG3 molecule is designed to chelate medically relevant radionuclides like Technetium-99m (⁹⁹ᵐTc) and Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) for use in nuclear medicine imaging and radiotherapy. This application highlights the utility of the this compound scaffold in designing complex molecules for advanced medical applications. The choice of chelator is critical to ensure the radioactive metal is held tightly and does not detach in vivo, which requires high thermodynamic stability and kinetic inertness. scispace.com

In analytical chemistry, chelating agents serve several important roles. They are widely used in complexometric titrations to determine the concentration of metal ions in a sample. agvise.com A chelating agent of known concentration is titrated against the metal ion solution, and a colorimetric indicator, which is itself often a chelator, signals the endpoint. agvise.com

Chelating agents can also be employed as masking agents. By forming a stable complex with an interfering ion, a chelator can prevent it from participating in a chemical reaction, allowing for the selective analysis of another component in the mixture. Furthermore, the formation of colored or fluorescent metal chelates can be the basis for sensitive spectrophotometric or fluorometric methods of metal ion quantification. Given its ability to form complexes with metal ions, this compound could potentially be adapted for such analytical purposes, although specific applications have not been detailed in the surveyed literature.

Computational Chemistry and Modeling Studies of 2 Benzoylsulfanylacetic Acid

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a primary computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. cam.ac.uk This technique is fundamental in structure-based drug design for predicting the binding mode and affinity of a ligand, thereby helping to screen potential drug candidates and understand their mechanism of action. cam.ac.ukmdpi.com

The primary goal of molecular docking is to forecast the strength of the association between a ligand, such as 2-benzoylsulfanylacetic acid, and a protein target. cam.ac.uk This is achieved by sampling a wide range of possible conformations of the ligand within the protein's binding site and evaluating each pose using a scoring function. mdpi.com Scoring functions are mathematical models that estimate the binding free energy, providing a score that ranks different ligands or different poses of the same ligand. cam.ac.uk A lower binding energy score generally indicates a more stable and favorable interaction. dergipark.org.tr

These predictions are crucial for establishing a compound's binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, studies on various enzyme inhibitors, such as those for acetylcholinesterase (AChE) or carbonic anhydrase (CA), have successfully used docking to predict inhibitory potentials. nih.govsemanticscholar.org Derivatives of similar scaffolds have shown potent, low-micromolar inhibition against various enzymes. nih.govresearchgate.net By docking this compound into the active sites of various enzymes, a selectivity profile can be generated, predicting which targets it is most likely to inhibit effectively.

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Experimental Ki or IC50 (µM) | Reference |

|---|---|---|---|---|

| Benzofuranyl Derivatives | Acetylcholinesterase (AChE) | -9.5 to -11.2 | 0.009 to 0.61 | nih.gov |

| Benzimidazole-sulfonamides | Carbonic Anhydrase IX (CA IX) | -7.8 to -8.9 | 0.015 to 0.55 | semanticscholar.org |

| Amino Acid Derivatives | α-Glucosidase | Not Reported | 67 to 435 | nih.gov |

| Benzothiazole Derivatives | Tyrosinase | -6.5 to -7.8 | 8.6 to 18.2 | researchgate.net |

Beyond predicting affinity, molecular docking provides a detailed three-dimensional model of the enzyme-inhibitor complex. researchgate.net This structural elucidation is critical for understanding the molecular basis of inhibition. The model reveals the specific amino acid residues in the active site that interact with the inhibitor and the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. dergipark.org.trnih.govnih.gov

For this compound, docking simulations could reveal how its distinct functional groups—the benzoyl moiety, the thioester linkage, and the carboxylic acid—position themselves within an enzyme's active site. For example, the carboxylic acid group might form crucial hydrogen bonds with polar or charged residues, while the phenyl ring could engage in hydrophobic or π-π stacking interactions. dergipark.org.tr Studies on other inhibitors have shown that such interactions with key residues, like the catalytic triad (B1167595) in some proteases or the zinc ion in metalloenzymes, are essential for potent inhibition. semanticscholar.orgresearchgate.net Visualizing the docked complex helps rationalize observed structure-activity relationships and provides a structural blueprint for designing more potent and selective analogs. nih.gov

Molecular Dynamics Simulations for Conformational and Binding Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, capturing the motion of every atom in the system over time. researchgate.netnih.gov MD simulations are used to assess the stability of the predicted protein-ligand complex, explore conformational changes, and understand the role of solvent molecules in the binding process. nih.govfrontiersin.org

Starting from a docked pose, an MD simulation can verify its stability. If the ligand remains securely bound within the active site throughout the simulation (typically lasting nanoseconds to microseconds), the initial docking prediction is considered stable and reliable. nih.govnih.gov Key metrics used to analyze this dynamic behavior include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). frontiersin.org

The RMSD measures the average deviation of the protein and ligand atoms from their initial positions, with a low, stable RMSD value indicating that the complex has reached equilibrium and is not undergoing major structural changes. physchemres.orgresearchgate.net The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein, such as loops, that may be involved in ligand entry or conformational changes upon binding. frontiersin.orgmdpi.com For this compound, MD simulations would confirm the stability of its binding mode and reveal how its presence affects the protein's own dynamics. nih.gov

| System | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Fluctuating Residues (from RMSF) | Reference |

|---|---|---|---|---|---|

| PfHT1-Hyperoside Complex | 100 | ~2.5 | ~1.8 | Residues in loop regions | nih.gov |

| TGR5-Lead Compound Complex | 100 | ~3.0 | ~2.0 | Binding site loop residues | frontiersin.org |

| HSA-Salicylic Acid Complex | Not Specified | Stable plateau observed | Stable within pocket | Subdomain loops | physchemres.org |

| Mpro-Rutin Complex | 50 | ~1.5 | ~1.0 | Active site adjacent loops | nih.gov |

The binding of a ligand to a protein is profoundly influenced by the surrounding solvent, which is typically water in biological systems. nih.govnih.gov Both the ligand and the protein's binding site are solvated before they interact, and these water molecules must be displaced for the complex to form, an event with significant energetic consequences. MD simulations explicitly model solvent molecules, allowing for a more accurate representation of the binding environment. acs.org These simulations can reveal the role of specific water molecules in mediating protein-ligand interactions, forming water-bridged hydrogen bonds that stabilize the complex. mdpi.com

Furthermore, advanced MD techniques can simulate the entire binding or unbinding process, providing mechanistic insights. frontiersin.org These simulations can help distinguish between different binding mechanisms, such as "induced fit," where the protein changes conformation after the ligand binds, and "conformational selection," where the ligand binds to a pre-existing conformation of the protein. elifesciences.org For this compound, studying solvent effects could be crucial, especially for the charged carboxylate group, while mechanistic simulations could map its pathway into the active site. acs.orgepfl.ch

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule in detail. arxiv.org Methods like Density Functional Theory (DFT) are particularly powerful for studying the structure, stability, and reactivity of organic molecules like this compound. researchgate.netacs.org

These calculations can determine the most stable three-dimensional geometry (conformation) of the isolated molecule, providing insights into its preferred shape before binding to a target. acs.orgresearchgate.net QC methods also compute the distribution of electron density, revealing which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). This is visualized through molecular electrostatic potential (MEP) maps. ulisboa.pt

Key parameters derived from QC calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For a thioester like this compound, QC calculations can also model the energetics of its hydrolysis, a reaction of significant biochemical relevance, and provide force field parameters for use in classical MD simulations. ulisboa.ptresearchgate.net

| Property | Calculated Value | Significance | Reference |

|---|---|---|---|

| Optimized Bond Length (C=O) | 1.214 Å | Provides accurate molecular geometry. | researchgate.net |

| Optimized Bond Length (S-Csp2) | 1.781 Å | Provides accurate molecular geometry. | researchgate.net |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons. | researchgate.net |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. | researchgate.net |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. | researchgate.net |

| Hydrolysis Activation Energy | 10.83 kcal/mol (ionic) | Predicts the energy barrier for reaction. | ulisboa.pt |

Characterization of Electronic Properties and Potential Reaction Pathways

Computational studies allow for the detailed characterization of the electronic landscape of this compound. Analysis of the molecule's electronic properties, such as charge distribution and molecular orbitals, can elucidate regions of reactivity. For instance, the C-S-C bond angle in this compound has been noted to be slightly smaller than typical, suggesting a higher p character in the bonding orbitals of the sulfur atom. nih.gov

Theoretical calculations can also map out potential reaction pathways. By simulating reactions at a quantum chemical level, researchers can predict the feasibility and mechanisms of various chemical transformations. mdpi.com For example, understanding the reaction between the amino group of an amino acid and SO2 can provide insights into potential chemisorption processes. mdpi.com While specific reaction pathway studies for this compound are not extensively documented in the provided results, the methodologies are well-established in computational chemistry. peerj.comyoutube.com

Prediction of Spectroscopic Signatures

While specific predicted spectroscopic data for this compound is not available in the search results, the general applicability of these predictive methods is well-established for organic molecules. nih.gov These computational tools can aid in the interpretation of complex experimental spectra and provide a more complete picture of the molecular structure.

Crystal Structure Prediction and Analysis

Predicting the crystal structure of a molecule from its chemical formula is a significant challenge in computational chemistry, but one that offers immense rewards in understanding solid-state properties. arxiv.org

Application of Powder X-ray Diffraction Data Analysis and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing crystalline materials. wikipedia.org The structure of this compound has been successfully determined using PXRD data. nih.gov The Rietveld method, a powerful technique for refining a theoretical line profile to match a measured diffraction pattern, was employed in this process. nih.govwikipedia.org This method is particularly valuable for handling the overlapping reflections often present in powder diffraction patterns. wikipedia.org The successful application of Rietveld refinement requires a good initial crystal structure model and high-quality diffraction data. wikipedia.orgworktribe.com

Utilization of Simulated Annealing and Direct Methods in Structure Solution

For cases where a suitable initial model for Rietveld refinement is not available, methods like simulated annealing and direct methods can be used to solve the crystal structure from powder diffraction data. nist.gov The structure of this compound was solved using a direct-space parallel tempering algorithm, which is a type of simulated annealing. nih.govcnr.it Simulated annealing is a probabilistic metaheuristic approach that approximates the global optimum of a function, making it suitable for the complex search space of crystal structure prediction. wikipedia.org Direct methods, on the other hand, utilize statistical relationships between structure factor amplitudes to directly determine phases and solve the structure. nist.govresearchgate.net These methods are often implemented in software packages used for crystal structure determination from powder data. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in the field of drug discovery and materials science to accelerate the identification of new compounds with desired properties. mit.edunih.govmdpi.com These technologies can analyze vast chemical spaces and predict properties such as biological activity, toxicity, and physicochemical characteristics. mdpi.comnih.gov

Machine learning models, particularly deep learning and generative adversarial networks (GANs), can be trained on large datasets of known molecules and their properties. nih.gov These trained models can then be used to screen virtual libraries of compounds or even design novel molecules with optimized properties. mit.edunih.gov For instance, ML algorithms can predict the binding affinity of a drug to a target protein or forecast the solubility and bioavailability of a potential drug candidate. mdpi.com While specific applications of AI and ML in the discovery of this compound are not detailed in the provided search results, the general methodologies represent a powerful future direction for the discovery of new and improved chemical compounds. mdpi.comnih.gov

Advanced Analytical and Spectroscopic Techniques in the Study of 2 Benzoylsulfanylacetic Acid

Structural Elucidation Techniques

The precise three-dimensional arrangement of atoms and the connectivity within the 2-benzoylsulfanylacetic acid molecule are determined using a combination of powerful structural elucidation techniques.

X-ray Crystallography (Single Crystal and Powder Diffraction)

For this compound, both single-crystal X-ray diffraction (SCXRD) and X-ray powder diffraction (XRPD) can be employed. SCXRD on a suitable single crystal would yield a detailed three-dimensional model of the molecule. In cases where growing a single crystal of sufficient size and quality is challenging, XRPD can be a powerful alternative for structural analysis. The structure of this compound has been solved from powder diffraction data using advanced algorithms like the ALLTRIALS procedure, which aids in phasing the diffraction data to reveal the crystal structure. researchgate.net

The expected crystal data for this compound would include the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline form.

Table 1: Representative Crystal Data Parameters for Organic Molecules

| Parameter | Description | Example Value Range |

| Crystal System | One of seven crystal systems describing the symmetry of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the crystal structure. | P2₁/c, P-1, etc. |

| a, b, c (Å) | The lengths of the unit cell axes. | 5-20 Å |

| α, β, γ (°) | The angles between the unit cell axes. | 90-120° |

| V (ų) | The volume of the unit cell. | 500-3000 ų |

| Z | The number of molecules in the unit cell. | 2, 4, 8, etc. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., solution and solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and, with solid-state NMR, in the solid phase. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons of the phenyl group, the methylene (B1212753) (-CH₂-) group, and the carboxylic acid proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would appear in the downfield region (typically 7-8 ppm), while the methylene protons adjacent to the sulfur atom and the carbonyl group would be expected at a lower chemical shift (around 3-4 ppm). The carboxylic acid proton is typically a broad singlet at a very downfield position (>10 ppm).

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Distinct signals would be observed for the carbonyl carbons (of the thioester and carboxylic acid), the aromatic carbons, and the methylene carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~175 |

| Thioester Carbonyl (C=O) | - | ~190 |

| Aromatic Carbons (C₆H₅) | 7.4-8.0 (m) | 127-134 |

| Methylene (-CH₂-) | ~3.9 (s) | ~35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments.

In the mass spectrum of this compound (molecular weight: 196.23 g/mol ), the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the cleavage of the thioester bond, leading to characteristic fragment ions. For example, the loss of the carboxymethyl group (•CH₂COOH) would result in a benzoyl cation [C₆H₅CO]⁺ at m/z 105, which is often a prominent peak for benzoyl-containing compounds. Another possible fragmentation pathway is the cleavage of the S-C bond to give a [M-C₆H₅CO]⁺ fragment. HRMS would allow for the confirmation of the elemental formula of the parent ion and its fragments with high confidence.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 196 | [C₉H₈O₃S]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the phenyl group) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Spectroscopic Characterization Methods

Spectroscopic methods that probe the interaction of electromagnetic radiation with the molecule are crucial for identifying functional groups and understanding the electronic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. crunchchemistry.co.uk The thioester C=O stretch is typically observed at a slightly lower frequency than a regular ketone, around 1660-1690 cm⁻¹. The spectrum would also show absorptions corresponding to aromatic C-H and C=C stretching vibrations.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

| Thioester C=O | Stretching | 1660-1690 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1210-1320 |

| C-S | Stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* transitions within the benzoyl group. The conjugated system of the benzene (B151609) ring and the carbonyl group gives rise to strong absorptions in the UV region. Typically, benzoyl compounds exhibit a strong absorption band (the E-band) and a weaker absorption band (the B-band) characteristic of the benzene ring, as well as an n → π* transition associated with the carbonyl group. The solvent used can influence the position and intensity of these absorption maxima (λ_max). For instance, polar solvents can cause a shift in the λ_max of n → π* transitions.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) |

| π → π (Benzoyl E-band) | ~200-220 | High |

| π → π (Benzoyl B-band) | ~240-280 | Moderate |

| n → π (Carbonyl)* | ~300-330 | Low |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that provides information on the chirality of molecules by measuring the differential absorption of left and right circularly polarized light. jascoinc.comntu.edu.sg Chiral molecules, which are non-superimposable on their mirror images, interact differently with these two types of polarized light, resulting in a CD spectrum. ntu.edu.sgcreative-biostructure.com This technique is particularly valuable for studying the structure of large biological macromolecules like proteins and nucleic acids, as their higher-order structures are inherently chiral. jascoinc.comntu.edu.sg

For a molecule like this compound to be analyzed by CD spectroscopy, it must be chiral. The presence of a stereocenter would make it optically active and thus suitable for CD analysis. The CD spectrum of a chiral molecule is sensitive to its conformation and the electronic environment of its chromophores. nih.govbiorxiv.org In the case of this compound, the benzoyl and carboxylic acid groups act as chromophores.

The application of CD spectroscopy to this compound would involve dissolving the compound in a suitable transparent solvent and recording the spectrum over a range of wavelengths. The resulting spectrum could then be used to:

Determine the absolute configuration of a single enantiomer by comparing its experimental spectrum with that predicted by theoretical calculations or with the spectra of similar compounds with known stereochemistry.

Assess the enantiomeric purity of a sample. A racemic mixture (equal amounts of both enantiomers) will not produce a CD signal, while a sample enriched in one enantiomer will have a CD spectrum with an intensity proportional to the enantiomeric excess.

Study conformational changes of the molecule in response to changes in its environment, such as solvent, temperature, or pH. biorxiv.org

Chromatographic Separations and Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It is widely used to determine the purity of chemical substances. For an organic acid like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method. hplc.eu In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. elementlabsolutions.com

The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. openaccessjournals.com For ionizable compounds such as this compound, the pH of the mobile phase is a critical parameter that influences retention time and peak shape. hplc.eusigmaaldrich.com By adjusting the pH to suppress the ionization of the carboxylic acid group (i.e., using a pH well below its pKa), the molecule becomes less polar and interacts more strongly with the nonpolar stationary phase, leading to longer retention times and often better peak shapes. hplc.eu

A typical HPLC method for the purity analysis of this compound would involve injecting a solution of the sample onto the column and eluting it with a suitable mobile phase. The components of the sample are separated as they pass through the column, and a detector, commonly a UV-Vis detector set at a wavelength where the benzoyl chromophore absorbs (e.g., around 210 nm or 254 nm), records the signal. oiv.intub.edu The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The method can be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Example Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and organic solvent (e.g., acetonitrile or methanol) hplc.eumdpi.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C mdpi.com |

| Injection Volume | 10 µL oiv.int |

| Detection | UV at 210 nm ub.edu |

| Run Time | 15-30 minutes |

Gas Chromatography (GC) and GC-MS for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For compounds that are non-volatile or thermally labile, such as carboxylic acids, a derivatization step is typically required to convert them into more volatile and stable derivatives prior to GC analysis. sigmaaldrich.com Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the definitive identification of the separated components based on their mass spectra. ekb.egphcogj.com

To analyze this compound by GC-MS, it would first need to be derivatized. A common derivatization method for carboxylic acids is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to a methyl ester. sigmaaldrich.com This process increases the volatility of the analyte, making it suitable for GC.